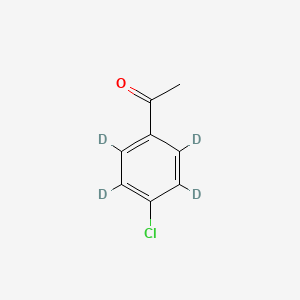

1-(4-Chlorophenyl)ethanone-d4

Beschreibung

The exact mass of the compound 1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZYGTVTZYSBCU-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)C)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584009 |

Source

|

| Record name | 1-[4-Chloro(~2~H_4_)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284474-50-6 |

Source

|

| Record name | 1-[4-Chloro(~2~H_4_)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284474-50-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isotopic Purity of 1-(4-Chlorophenyl)ethanone-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 1-(4-Chlorophenyl)ethanone-d4. This deuterated analog of 4'-chloroacetophenone is a valuable tool in medicinal chemistry and drug metabolism studies, often used as an internal standard in pharmacokinetic analyses. This document outlines a plausible synthetic route, details the analytical methodologies for determining isotopic enrichment, and presents relevant data in a clear, structured format.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the deuteration of the corresponding non-labeled compound, 1-(4-chlorophenyl)ethanone. The protons on the methyl group adjacent to the carbonyl are acidic and can be exchanged for deuterium atoms under either acidic or basic conditions using a deuterium source, typically deuterium oxide (D₂O).

Proposed Synthetic Pathway: Acid-Catalyzed Deuterium Exchange

A widely employed method for the deuteration of ketones is through an acid-catalyzed keto-enol tautomerism in the presence of a deuterium source. The reaction proceeds via the formation of an enol intermediate, which then tautomerizes back to the keto form, incorporating deuterium at the α-position.

Reaction Scheme:

Note: While the primary deuteration occurs at the methyl group, for the purpose of this guide focusing on this compound, we will assume a synthetic strategy that also involves deuteration of the aromatic ring, or the use of a deuterated precursor in a Friedel-Crafts acylation. A more practical approach to obtain the d4 compound would be deuteration of the acetyl group (d3) and one specific, accessible position on the phenyl ring.

A plausible and efficient method involves the acid-catalyzed exchange of the α-protons of the acetyl group. To achieve d4 labeling, one would need to perform this exchange on a starting material already containing one deuterium on the phenyl ring or use a different synthetic approach. For the purpose of illustrating a common deuteration technique, the protocol below details the deuteration of the acetyl group (to achieve d3).

Experimental Protocol: Acid-Catalyzed Deuteration of 1-(4-Chlorophenyl)ethanone

This protocol describes a general procedure for the deuteration of the methyl group of 1-(4-chlorophenyl)ethanone.

Materials:

-

1-(4-chlorophenyl)ethanone

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterium chloride (DCl, 35 wt. % in D₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-chlorophenyl)ethanone (1.0 eq).

-

Add an excess of deuterium oxide (D₂O, 10-20 eq).

-

Carefully add a catalytic amount of deuterium chloride (DCl, ~5 mol %).

-

The reaction mixture is heated to reflux with vigorous stirring. The progress of the deuteration can be monitored by taking small aliquots, extracting with an organic solvent, and analyzing by ¹H NMR or GC-MS.

-

After the desired level of deuteration is achieved (typically after 24-48 hours), the reaction mixture is cooled to room temperature.

-

The product is extracted with dichloromethane or diethyl ether (3 x volume of the reaction mixture).

-

The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography or distillation to yield 1-(4-Chlorophenyl)ethanone-d3.

To obtain this compound, a starting material such as 4-chloro-d1-benzene would be required for a subsequent Friedel-Crafts acylation with deuterated acetyl chloride.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(4-Chlorophenyl)ethanone-d3.

Isotopic Purity Determination

The determination of isotopic purity is a critical step to ensure the quality and reliability of the deuterated standard. The primary techniques for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue (molecules that differ only in their isotopic composition) can be quantified.

Instrumentation:

-

Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

Procedure:

-

Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Inject the sample into the LC-HRMS system. A chromatographic separation may be employed to separate the analyte from any impurities.

-

Acquire the mass spectrum of the analyte in full scan mode, ensuring sufficient resolution to distinguish between the different isotopologues.

-

Identify the molecular ion cluster for 1-(4-Chlorophenyl)ethanone. For the d4 compound, the most abundant peak will be at a higher m/z value compared to the non-labeled compound.

-

Integrate the peak areas for each isotopologue (d0, d1, d2, d3, d4, etc.).

-

Calculate the isotopic purity by determining the percentage of the d4 isotopologue relative to the sum of all isotopologues.

Isotopic Enrichment Calculation from Mass Spectrometry Data:

The isotopic purity is calculated using the following formula:

| Isotopologue | Relative Abundance (%) (Illustrative) |

| d0 (M) | < 0.1 |

| d1 (M+1) | 0.2 |

| d2 (M+2) | 1.5 |

| d3 (M+3) | 3.0 |

| d4 (M+4) | 95.3 |

Note: These values are for illustrative purposes and the actual distribution will depend on the success of the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) spectroscopy, particularly ¹H NMR, is another precise method for determining isotopic purity. By comparing the integral of the residual proton signals in the deuterated positions to the integral of a non-deuterated signal within the same molecule or to an internal standard, the degree of deuteration can be accurately calculated.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Accurately weigh a sample of the synthesized this compound and a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

-

Dissolve the sample and standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay).

-

Integrate the signal corresponding to the residual protons at the deuterated positions (the methyl group in this case).

-

Integrate a signal from the non-deuterated part of the molecule (e.g., aromatic protons) or the signal from the internal standard.

-

Calculate the isotopic enrichment based on the ratio of these integrals.

Isotopic Enrichment Calculation from ¹H NMR Data:

When using an internal reference signal from the molecule itself (e.g., aromatic protons), the calculation is as follows:

| Position | Isotopic Enrichment (atom % D) (Illustrative) |

| Acetyl Group (average) | > 98% |

| Aromatic Proton (specific position) | > 98% |

| Overall Isotopic Purity | > 95% (d4) |

Note: These values are for illustrative purposes.

Isotopic Purity Analysis Workflow Diagram

Physical characteristics of 1-(4-Chlorophenyl)ethanone-d4

An In-depth Technical Guide to the Physical Characteristics of 1-(4-Chlorophenyl)ethanone-d4

This technical guide provides a comprehensive overview of the known physical characteristics of this compound, a deuterated isotopologue of 1-(4-Chlorophenyl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize isotopically labeled compounds as internal standards or tracers in quantitative studies.

Chemical Identity and Structure

This compound is a synthetic compound where four hydrogen atoms on the methyl group of the parent molecule, 1-(4-Chlorophenyl)ethanone, have been replaced with deuterium. This isotopic substitution is crucial for its application in mass spectrometry-based and nuclear magnetic resonance-based analytical methods.

-

Chemical Name: this compound

-

Synonyms: p-Chloroacetophenone-d4, 4'-Chloroacetophenone-d4

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. For comparative purposes, the properties of its non-deuterated analog are also included. The primary difference lies in the molecular weight due to the presence of deuterium atoms.

| Property | This compound | 1-(4-Chlorophenyl)ethanone (Non-deuterated) |

| Molecular Formula | C₈H₃D₄ClO[1] | C₈H₇ClO[3][4][5][6][7][8] |

| Molecular Weight | 158.62 g/mol [1] | 154.59 g/mol [9] |

| Appearance | Not specified, likely a liquid or low-melting solid | Liquid, Colorless liquid[9] |

| Melting Point | 14-18 °C[10] | 18-21 °C[3][6][9][11] |

| Boiling Point | 232 °C (at 760 mmHg)[10] | 232-237.7 °C (at 760 mmHg)[3][4][6][9][11] |

| Density | 1.192 g/mL at 25 °C[10] | ~1.192-1.2 g/cm³ at 20 °C[3][4][6][11] |

| Refractive Index | nD²⁰ 1.5549[10] | nD²⁰ 1.5550[9] |

| Solubility | Not specified, expected to be similar to the non-deuterated form | Insoluble in water; miscible with alcohol and ether.[3][9] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical characteristics of this compound are not explicitly available. However, standard laboratory procedures for determining these properties are well-established.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid.

Methodology:

-

A small, powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

The sample is heated slowly, and the temperature range over which the sample melts is observed and recorded. The melting range is reported from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Distillation Method):

-

A small volume of the liquid is placed in a distillation flask.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm of the distillation flask.

-

The liquid is heated, and the temperature is recorded when the liquid is boiling and its vapor is condensing on the thermometer bulb, resulting in a stable temperature reading. This temperature is the boiling point at the given atmospheric pressure.

Visualization of Key Properties

The following diagram illustrates the relationship between the core compound and its key physical characteristics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. gentaur.com [gentaur.com]

- 3. 1-(4-chlorophenyl)ethanone [chemister.ru]

- 4. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc [chemsrc.com]

- 5. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemscene.com [chemscene.com]

- 8. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 9. P-Chloroacetophenone | C8H7ClO | CID 7467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS#:284474-50-6 | Chemsrc [chemsrc.com]

- 11. 1-(4-Chlorophenyl)ethanone(99-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Technical Guide: 1-(4-Chlorophenyl)ethanone-d4 in Analytical and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)ethanone-d4 is the deuterium-labeled form of 1-(4-chlorophenyl)ethanone. Deuterated compounds are invaluable in analytical chemistry, particularly in mass spectrometry-based quantification, where they serve as ideal internal standards. The incorporation of deuterium atoms results in a compound that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference allows for its distinct detection by a mass spectrometer while co-eluting chromatographically with the analyte of interest, ensuring accurate and precise quantification by correcting for variations during sample preparation and analysis.

This technical guide provides key information on this compound and presents a detailed, representative experimental protocol for its use as an internal standard in the quantification of psychoactive substances by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it delves into the signaling pathway of ketamine, a compound for which this internal standard is suitable for analysis.

Compound Data: this compound

The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 284474-50-6[1] |

| Molecular Formula | C₈H₃D₄ClO[1] |

| Molecular Weight | 158.62 g/mol [1] |

Application as an Internal Standard in a Representative Experimental Protocol

As a deuterated analog, this compound is an excellent internal standard for the quantification of 1-(4-chlorophenyl)ethanone and structurally similar compounds. Its primary application lies in bioanalytical methods, such as those used in forensic toxicology and clinical chemistry, for the detection and quantification of drugs of abuse and pharmaceuticals in biological matrices.[2]

Below is a representative, detailed experimental protocol for the quantification of ketamine in human plasma using this compound as an internal standard. This protocol is based on established methodologies for the analysis of psychoactive substances.

Scope

This method describes a procedure for the quantitative determination of ketamine in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound is used as the internal standard to ensure accuracy and precision.

Materials and Reagents

-

Ketamine hydrochloride (certified reference material)

-

This compound (certified reference material)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges

Sample Preparation

-

Spiking: Prepare calibration standards and quality control samples by spiking drug-free human plasma with known concentrations of ketamine.

-

Internal Standard Addition: To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following table outlines the instrumental parameters for the analysis.

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Mass Spectrometric Parameters (MRM Transitions)

The following table lists the precursor and product ions for ketamine and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ketamine (Quantifier) | 238.1 | 125.1 |

| Ketamine (Qualifier) | 238.1 | 89.0 |

| This compound (IS) | 159.1 | 143.1 |

Note: The MRM transition for this compound is hypothetical and should be optimized experimentally.

Experimental Workflow Diagram

Caption: Workflow for the quantification of an analyte using an internal standard.

Signaling Pathway of Ketamine

Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, has gained significant attention for its rapid antidepressant effects.[3] Its mechanism of action involves the modulation of several key signaling pathways, leading to synaptogenesis, particularly in the prefrontal cortex.[3][4]

The primary mechanism is initiated by the blockade of NMDA receptors on GABAergic interneurons. This disinhibits pyramidal neurons, leading to a surge in glutamate release.[5][6] The increased glutamate stimulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which triggers the release of brain-derived neurotrophic factor (BDNF).[5][6] BDNF then activates its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades.[6]

One of the crucial pathways activated is the mTOR (mammalian target of rapamycin) signaling pathway.[4][7] The activation of mTORC1 leads to the synthesis of synaptic proteins, promoting the formation of new synapses.[4][5] This increase in synaptic connectivity is believed to underlie the rapid and sustained antidepressant effects of ketamine.[3]

Caption: The signaling cascade initiated by ketamine leading to its antidepressant effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Signaling pathways underlying the rapid antidepressant actions of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity [frontiersin.org]

A Comprehensive Technical Guide to 1-(4-Chlorophenyl)ethanone-d4 for Researchers and Drug Development Professionals

Introduction: 1-(4-Chlorophenyl)ethanone-d4 is a deuterated analog of 1-(4-chlorophenyl)ethanone, a compound of interest in various research fields. This technical guide provides an in-depth overview of its commercial availability, key quantitative data, and its primary application as an internal standard in analytical chemistry.

Commercial Availability and Specifications

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds for research purposes. The purity and isotopic enrichment are critical parameters for its use as an internal standard. Below is a summary of the available quantitative data from prominent suppliers.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity |

| MedChemExpress | HY-W015548S | 284474-50-6 | C₈H₃D₄ClO | Not specified | Not specified |

| Sigma-Aldrich | C432502 | 284474-50-6 | C₈H₃D₄ClO | 98 atom % D | ≥97% (GC) |

| Toronto Research Chemicals | C432502 | 284474-50-6 | C₈H₃D₄ClO | Not specified | Not specified |

| Clearsynth | CS-M-03624 | 284474-50-6 | C₈H₃D₄ClO | Not specified | Not specified |

| Santa Cruz Biotechnology | sc-210141 | 284474-50-6 | C₈H₃D₄ClO | Not specified | Not specified |

Application as an Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard (IS) in quantitative analytical methods, particularly in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a deuterated standard is highly advantageous as it shares very similar chemical and physical properties with the non-deuterated analyte. This co-elution during chromatography and similar ionization behavior helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.

Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative mass spectrometry experiment.

Experimental Protocol: Quantitative Analysis of a Model Compound using this compound by LC-MS/MS

This protocol provides a general framework for the quantification of a model analyte in a biological matrix, such as plasma, using this compound as an internal standard. This is a hypothetical protocol and must be optimized for the specific analyte and matrix.

1. Materials and Reagents

-

Analyte of interest

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control plasma (e.g., human, rat)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock solution with methanol:water (1:1, v/v) to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v).

3. Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of plasma, add 10 µL of the IS working solution (100 ng/mL). For calibration curve samples, also add 10 µL of the respective analyte working solution. For unknown samples, add 10 µL of methanol:water (1:1, v/v).

-

Vortex mix for 30 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and IS with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

-

MRM Transitions:

-

Optimize the precursor and product ions for both the analyte and this compound. For the deuterated standard, the precursor ion will have a mass-to-charge ratio (m/z) that is 4 units higher than the non-deuterated analog.

-

5. Data Analysis

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Activity and Signaling Pathways of 1-(4-Chlorophenyl)ethanone

Currently, there is limited publicly available information directly linking 1-(4-Chlorophenyl)ethanone to specific signaling pathways. Toxicological data for the non-deuterated compound indicates that it can be an irritant to the eyes, skin, and respiratory tract.[2][3] Some studies on structurally related chloroacetophenones suggest potential for interactions with cellular enzymes through alkylation of sulfhydryl groups. However, a definitive signaling pathway has not been elucidated for 1-(4-Chlorophenyl)ethanone.

The diagram below illustrates a hypothetical relationship where an external chemical compound could potentially influence a generic cellular signaling cascade, leading to a biological response. This is a generalized representation and does not depict a confirmed pathway for 1-(4-Chlorophenyl)ethanone.

References

Navigating the Safety Profile of 1-(4-Chlorophenyl)ethanone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1-(4-Chlorophenyl)ethanone-d4 (CAS No: 284474-50-6), a deuterated analog of 1-(4-Chlorophenyl)ethanone. In the realm of pharmaceutical development, deuteration is a strategic tool to modify the metabolic and pharmacokinetic profiles of drug candidates.[1] Understanding the safety profile of such labeled compounds is paramount for safe handling and risk assessment in a research and development setting.

It is important to note that comprehensive safety data for the deuterated form is limited. Therefore, this guide primarily draws upon the well-established safety data of the parent compound, 1-(4-Chlorophenyl)ethanone (CAS No: 99-91-2), as a surrogate for assessing the potential hazards of its deuterated counterpart.

Core Safety and Hazard Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For 1-(4-Chlorophenyl)ethanone, the following classifications and statements are pertinent.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Irritation | Category 2 |

| Serious Eye Irritation | Category 2A |

| Acute Toxicity, Inhalation | - |

| Specific target organ toxicity — Single exposure (Respiratory system) | Category 3 |

Data pertains to the non-deuterated compound, 1-(4-Chlorophenyl)ethanone (CAS 99-91-2).

Signal Word: Danger[1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H330: Fatal if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P284: In case of inadequate ventilation wear respiratory protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₃D₄ClO[1] |

| Molecular Weight | 158.618 g/mol [1] |

| Appearance | Liquid |

| Melting Point | 14-18°C (lit.)[1] |

| Boiling Point | 232°C (lit.)[1] |

| Density | 1.192 g/mL at 25°C[1] |

| Flash Point | 194°F (90°C)[1] |

| Water Solubility | Insoluble[2] |

| Refractive Index | n20/D 1.5549(lit.)[1] |

| LogP | 2.54260[1] |

Data for this compound unless otherwise noted. Data for the non-deuterated compound is used where data for the deuterated compound is unavailable.

Toxicological Data

Toxicological data provides crucial information on the potential adverse health effects of a substance. The following data is for the non-deuterated parent compound, 1-(4-Chlorophenyl)ethanone.

Table 3: Acute Toxicity Data

| Test | Route of Exposure | Species | Dose | Toxic Effects | Reference |

| LD50 | Oral | Mouse | 1207 mg/kg | Peripheral Nerve and Sensation - flaccid paralysis without anesthesia; Behavioral - muscle weakness; Lungs, Thorax, or Respiration - respiratory depression | [3] |

| LC50 | Inhalation | Mouse | 1752 mg/m³/15M | Details of toxic effects not reported other than lethal concentration value | [3] |

| TCLo | Inhalation | Human | 1 mg/m³/1M | Sense Organs and Special Senses (Olfaction) - effect, not otherwise specified; Sense Organs and Special Senses (Eye) - lacrimation | [3] |

Data pertains to the non-deuterated compound, 1-(4-Chlorophenyl)ethanone (CAS 99-91-2).

Experimental Protocols & Workflows

Caption: General workflow for chemical safety assessment.

GHS Hazard Communication

The GHS system uses a logical framework to convey hazard information. The following diagram illustrates the relationship between the core components of GHS hazard communication.

Caption: Relationship of GHS hazard communication elements.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

-

Handling: Wash hands thoroughly after handling.[4] Use only in a well-ventilated area.[4] Avoid contact with skin, eyes, and clothing.[4] Keep away from heat, sparks, and flame.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][5]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures should be followed.

-

Spill Response: Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[4] Avoid runoff into storm sewers and ditches.[4] Remove all sources of ignition and provide ventilation.[4]

-

First Aid:

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]

-

Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[5] Do NOT induce vomiting.[5]

-

Stability and Reactivity

-

Reactivity: Stable at room temperature in closed containers under normal storage and handling conditions.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Hydrogen chloride, carbon monoxide, and carbon dioxide.[4]

This guide serves as a foundational resource for the safe handling of this compound. It is imperative for all personnel to consult the most current and complete Safety Data Sheet provided by the supplier before handling this chemical and to be trained in appropriate laboratory safety procedures.

References

- 1. This compound | CAS#:284474-50-6 | Chemsrc [chemsrc.com]

- 2. 1-(4-chlorophenyl)ethanone [chemister.ru]

- 3. RTECS NUMBER-KM5600000-Chemical Toxicity Database [drugfuture.com]

- 4. 1-(4-Chlorophenyl)ethanone(99-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

Technical Guide: Solubility of 1-(4-Chlorophenyl)ethanone-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)ethanone-d4 is the deuterated form of 1-(4-chlorophenyl)ethanone, also known as 4'-chloroacetophenone. In scientific research, particularly in pharmacokinetic and metabolic studies, deuterated compounds serve as valuable internal standards for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] The substitution of hydrogen with deuterium can potentially affect the pharmacokinetic and metabolic profiles of drug molecules.[1][2] Understanding the solubility of this compound in various organic solvents is crucial for its effective use in experimental settings, including solution preparation for analyses and as a tracer in various studies.

While specific quantitative solubility data for this compound is not extensively available in public literature, its solubility characteristics are expected to be very similar to its non-deuterated analog, 4'-chloroacetophenone. The primary difference between the two compounds is the isotopic substitution, which generally has a negligible effect on solubility in organic solvents.

Qualitative Solubility Profile

Based on the available data for the non-deuterated 1-(4-chlorophenyl)ethanone, a qualitative solubility profile can be established. The compound is generally soluble in common organic solvents and has limited solubility in water.[3][4][5]

Table 1: Qualitative Solubility of 1-(4-Chlorophenyl)ethanone in Various Solvents

| Solvent | Polarity | Expected Solubility | Reference |

| Ethanol | High | Soluble | [3][4] |

| Methanol | High | Soluble | [3] |

| Acetone | Medium | Soluble | [3][5] |

| Chloroform | Medium | Soluble | [6] |

| Diethyl Ether | Low | Miscible | [6] |

| Water | High | Insoluble/Sparingly Soluble | [4][5][6] |

Note: This table represents the solubility of the non-deuterated analog, 1-(4-chlorophenyl)ethanone, and serves as a strong indicator for the expected solubility of this compound.

Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

To obtain precise quantitative solubility data, a well-defined experimental protocol is essential. The gravimetric method is a reliable and straightforward technique to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective: To determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound

-

High-purity organic solvent of choice

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that the solution is saturated.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and the compound.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-warmed pipette to avoid premature precipitation.

-

Filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be well below the boiling point of the solute.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility can be expressed in various units, such as g/100 mL or mol/L, using the determined mass of the solute and the initial volume of the collected supernatant.

-

Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Conclusion

References

Stability and Storage of 1-(4-Chlorophenyl)ethanone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-(4-Chlorophenyl)ethanone-d4. As a deuterated internal standard, its integrity is paramount for accurate quantitative analysis in various research and development applications. This document outlines best practices for storage and handling, potential degradation pathways, and detailed experimental protocols for stability assessment.

Introduction

This compound is the deuterium-labeled form of 1-(4-chlorophenyl)ethanone and is commonly used as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR.[1][2] The stability of such standards is a critical factor that can influence the accuracy and reproducibility of experimental results. Deuterated standards, while invaluable, are susceptible to degradation and isotopic exchange, necessitating specific storage and handling procedures.[3]

Recommended Storage and Handling

To maintain the isotopic purity and chemical integrity of this compound, the following storage and handling conditions are recommended. These are based on general best practices for deuterated standards.

Quantitative Data on Storage Conditions

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the generally recommended conditions for deuterated internal standards. Adherence to these guidelines is crucial for minimizing degradation and isotopic exchange.

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: -20°C; Short-term: 2-8°C | Minimizes chemical degradation and reduces the rate of potential isotopic exchange.[3] |

| Light | Store in amber vials or in the dark | Protects the compound from photodegradation.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen) | Prevents oxidation.[3] |

| Container | Tightly sealed, appropriate glassware (e.g., amber glass vials) | Prevents contamination and solvent evaporation. |

| Solvent | Methanol is a common solvent for stock solutions. Avoid acidic or basic solutions. | Acidic or basic conditions can catalyze deuterium-hydrogen exchange.[3] |

Stability Profile and Potential Degradation

The stability of this compound can be affected by several factors, including temperature, light, pH, and the presence of oxidizing agents. As a deuterated compound, a key consideration is the potential for deuterium-hydrogen exchange.

Isotopic Stability

Deuterium labels on carbons adjacent to a carbonyl group can be susceptible to exchange under certain conditions, particularly in acidic or basic solutions.[4] It is crucial to use neutral, aprotic solvents for reconstitution and storage whenever possible to maintain the isotopic purity of the standard.

Chemical Stability

Like its non-deuterated analog, 1-(4-Chlorophenyl)ethanone, the deuterated form is expected to be a stable compound under normal storage conditions. However, it is incompatible with strong oxidizing agents. Forced degradation studies on similar compounds suggest that degradation can occur under harsh acidic, basic, oxidative, and photolytic conditions.

Experimental Protocols for Stability Assessment

To ensure the reliability of this compound as an internal standard, a stability validation study is recommended. The following protocols outline a forced degradation study and a method for long-term stability assessment.

Forced Degradation Study

This study is designed to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

-

Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis: Analyze the stressed samples, along with a control sample (stored at -20°C), by a stability-indicating HPLC-UV or LC-MS method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is a suitable starting point.[5]

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify any degradation products. The percentage of degradation can be calculated from the decrease in the peak area of the parent compound.

Long-Term Stability Study

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of a stock solution of this compound in a specified solvent and container.

-

Storage: Store the aliquots at the recommended long-term storage temperature (-20°C).

-

Time Points: Analyze the aliquots at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

-

Sample Analysis: At each time point, analyze a fresh aliquot using a validated analytical method (e.g., HPLC-UV or LC-MS).

-

Data Evaluation: The concentration of this compound at each time point is compared to the initial concentration (time 0). The compound is considered stable if the concentration remains within a predefined acceptance criterion (e.g., ±10% of the initial concentration).

Visualizations

Recommended Handling and Storage Workflow

The following flowchart illustrates the recommended workflow for handling and storing this compound to ensure its stability and integrity.

Caption: Recommended workflow for handling and storage of this compound.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound under forced degradation conditions. These are hypothetical pathways based on the chemical structure and known reactions of similar compounds.

Caption: Potential degradation pathways for this compound.

References

In-Depth Technical Guide: Deuterium Labeling in 1-(4-Chlorophenyl)ethanone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-(4-Chlorophenyl)ethanone-d4, with a specific focus on the positions of deuterium labeling. This deuterated analog of 1-(4-Chlorophenyl)ethanone is a valuable tool in various research and development applications, including its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2].

Deuterium Labeling Position

Based on available chemical supplier information, the four deuterium atoms in this compound are located on the aromatic (phenyl) ring at the 2', 3', 5', and 6' positions. The molecular formula is C8H3ClD4O[2]. This specific labeling leaves the methyl group protons intact.

The logical relationship for the deuterium labeling is illustrated in the diagram below.

Caption: Logical diagram of the deuterium labeling process.

Physicochemical Data

The table below summarizes key quantitative data for both the unlabeled and deuterated compounds.

| Property | 1-(4-Chlorophenyl)ethanone | This compound | Reference(s) |

| Molecular Formula | C8H7ClO | C8H3ClD4O | [2] |

| Molecular Weight | 154.59 g/mol | 158.62 g/mol | [2] |

| CAS Number | 99-91-2 | 284474-50-6 | [2] |

| Boiling Point | 232 °C (lit.) | 232 °C (lit.) | [2] |

| Melting Point | 14-18 °C (lit.) | 14-18 °C (lit.) | [2] |

| Density | 1.192 g/mL at 25 °C | Not specified | |

| Refractive Index | n20/D 1.5549 (lit.) | n20/D 1.5549 (lit.) | [2] |

Experimental Protocols

Hypothetical Synthesis of this compound

Objective: To replace the four aromatic protons of 1-(4-Chlorophenyl)ethanone with deuterium atoms.

Materials:

-

1-(4-Chlorophenyl)ethanone

-

Deuterium oxide (D₂O)

-

Boron trifluoride (BF₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution (aqueous)

-

Anhydrous magnesium sulfate

-

Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-Chlorophenyl)ethanone in a minimal amount of anhydrous diethyl ether.

-

Reagent Addition: Carefully add a 1:1 molar ratio of boron trifluoride to deuterium oxide to the stirred solution. The reaction is exothermic and should be performed in a well-ventilated fume hood.

-

Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS to observe the increase in molecular weight corresponding to deuterium incorporation.

-

Work-up: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Characterization: Confirm the structure and determine the isotopic purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the signals corresponding to the aromatic protons should be significantly diminished or absent. The mass spectrum will show a molecular ion peak at m/z corresponding to the d4-labeled compound.

The following diagram illustrates the general experimental workflow.

Caption: General experimental workflow for the synthesis.

References

Spectroscopic Analysis of 1-(4-Chlorophenyl)ethanone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the deuterated compound 1-(4-Chlorophenyl)ethanone-d4. Due to the limited availability of direct experimental spectra for this isotopically labeled molecule, this document presents a combination of data for its non-deuterated analog, 1-(4-Chlorophenyl)ethanone, and a detailed theoretical analysis of the expected spectral characteristics of the d4 variant. This guide is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard or tracer in various analytical applications.

Introduction

This compound is the deuterium-labeled form of 1-(4-Chlorophenyl)ethanone, a common organic compound. The incorporation of four deuterium atoms onto the phenyl ring makes it a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods where it serves as an internal standard. Its distinct mass allows for clear differentiation from the non-deuterated analyte. This guide details the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound and its non-deuterated counterpart. The predictions for the d4 compound are based on established principles of isotopic effects in spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound and Comparison with 1-(4-Chlorophenyl)ethanone

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| This compound | ~2.5 | s | 3H | -COCH₃ |

| 1-(4-Chlorophenyl)ethanone | ~7.8 | d | 2H | Ar-H ortho to C=O |

| ~7.4 | d | 2H | Ar-H meta to C=O | |

| ~2.5 | s | 3H | -COCH₃ |

Note: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons will be absent due to the substitution of hydrogen with deuterium. The singlet for the methyl protons will remain.

Table 2: Predicted ¹³C NMR Data for this compound and Comparison with 1-(4-Chlorophenyl)ethanone

| Compound | Chemical Shift (δ) ppm | Assignment |

| This compound | ~197 | C=O |

| ~139 | Ar-C-Cl | |

| ~136 | Ar-C-C=O | |

| ~129 (t) | Ar-C-D | |

| ~26 | -COCH₃ | |

| 1-(4-Chlorophenyl)ethanone | ~197 | C=O |

| ~139 | Ar-C-Cl | |

| ~136 | Ar-C-C=O | |

| ~129 | Ar-C-H | |

| ~26 | -COCH₃ |

Note: The ¹³C NMR spectrum of the deuterated compound will be very similar to the non-deuterated one. However, the carbon atoms attached to deuterium (Ar-C-D) will likely appear as a triplet due to C-D coupling.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound and Comparison with 1-(4-Chlorophenyl)ethanone

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |

| This compound | C₈H₃D₄ClO | 158.62 | 158/160 (M+), 143/145 (M-CH₃)+, 115 (C₆D₄Cl)+, 43 (CH₃CO)+ |

| 1-(4-Chlorophenyl)ethanone | C₈H₇ClO | 154.60 | 154/156 (M+), 139/141 (M-CH₃)+, 111 (C₆H₄Cl)+, 43 (CH₃CO)+ |

Note: The molecular ion peak for the d4 compound will be shifted by +4 mass units compared to the non-deuterated compound. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed for chlorine-containing fragments.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound and Comparison with 1-(4-Chlorophenyl)ethanone

| Compound | Absorption Band (cm⁻¹) | Functional Group |

| This compound | ~3000-2850 | C-H stretch (methyl) |

| ~2250 | C-D stretch (aromatic) | |

| ~1680 | C=O stretch (ketone) | |

| ~1600, ~1480 | C=C stretch (aromatic) | |

| ~830 | C-D bend (aromatic) | |

| ~1100 | C-Cl stretch | |

| 1-(4-Chlorophenyl)ethanone | ~3100-3000 | C-H stretch (aromatic) |

| ~3000-2850 | C-H stretch (methyl) | |

| ~1680 | C=O stretch (ketone) | |

| ~1600, ~1480 | C=C stretch (aromatic) | |

| ~830 | C-H bend (aromatic) | |

| ~1100 | C-Cl stretch |

Note: The most significant difference in the IR spectrum will be the appearance of C-D stretching and bending vibrations and the disappearance of the aromatic C-H stretching and bending bands.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for small molecules like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set appropriate parameters, including spectral width, acquisition time, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Adjust parameters such as spectral width, acquisition time, and number of scans. A longer acquisition time is typically required for ¹³C NMR due to its lower natural abundance and sensitivity.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

ESI-MS Acquisition (for molecular weight confirmation):

-

Infuse the sample solution directly into the ESI source.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the protonated molecule [M+H]⁺.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

EI-MS Acquisition (for fragmentation pattern):

-

Introduce the sample into the ion source (often via a gas chromatograph for pure samples).

-

Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Acquire the mass spectrum, which will show the molecular ion and various fragment ions.

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the structure of the compound.

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂) and place it in a liquid sample cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the relationship between different spectroscopic techniques for the structural elucidation of this compound.

Caption: General workflow for spectroscopic analysis.

Methodological & Application

Application Note: High-Throughput Analysis of Synthetic Cannabinoids in Forensic Samples Using 1-(4-Chlorophenyl)ethanone-d4 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals in the field of forensic toxicology and analytical chemistry.

Introduction

The proliferation of synthetic cannabinoids presents a significant challenge for forensic laboratories, requiring robust and reliable analytical methods for their detection and quantification. This application note describes a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of common synthetic cannabinoids, such as JWH-018 and AM-2201, in various forensic matrices. The method utilizes 1-(4-Chlorophenyl)ethanone-d4 as an internal standard to ensure accuracy and precision in quantification. Deuterated internal standards are crucial in mass spectrometry-based analyses as they exhibit similar chemical behavior and extraction efficiency to the target analytes while being distinguishable by their mass-to-charge ratio, thus correcting for variations during sample preparation and analysis.

Logical Relationship for Internal Standard Selection

Caption: Rationale for selecting this compound as an internal standard.

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

A solid-phase extraction protocol is employed to clean up and concentrate the analytes from urine samples.

Materials:

-

Urine sample

-

This compound internal standard solution (1 µg/mL in methanol)

-

Phosphate buffer (pH 6.8)

-

Methanol

-

Dichloromethane/Isopropanol (80:20, v/v)

-

Mixed-mode SPE cartridges

-

Nitrogen evaporator

Protocol:

-

To 1 mL of urine, add 20 µL of the this compound internal standard solution.

-

Add 2 mL of phosphate buffer and vortex for 10 seconds.

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 3 mL of dichloromethane/isopropanol (80:20, v/v).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis

The analysis is performed on a standard gas chromatograph coupled to a single quadrupole mass spectrometer.

Instrumentation:

-

Gas Chromatograph with a split/splitless injector

-

Mass Spectrometer with Electron Ionization (EI) source

GC-MS Parameters:

| Parameter | Setting |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Transfer Line | 290°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters:

| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| JWH-018 | 341.2 | 214.1 | 155.1 |

| AM-2201 | 359.2 | 155.1 | 127.1 |

| This compound (IS) | 143.1 | 114.0 | 80.0 |

Experimental Workflow Diagram

Caption: Overall workflow for the GC-MS analysis of synthetic cannabinoids.

Data Presentation

The use of this compound as an internal standard allows for the creation of a reliable calibration curve for the accurate quantification of target analytes.

Table 1: Representative Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 5 | 15,234 | 150,123 | 0.101 |

| 10 | 31,056 | 151,567 | 0.205 |

| 25 | 78,945 | 152,345 | 0.518 |

| 50 | 155,432 | 150,987 | 1.030 |

| 100 | 310,876 | 151,221 | 2.056 |

| 250 | 780,123 | 150,567 | 5.181 |

| 500 | 1,555,678 | 151,000 | 10.302 |

This data is representative and should be generated for each batch of analysis.

Table 2: Method Validation Parameters

| Parameter | JWH-018 | AM-2201 |

| Linear Range (ng/mL) | 5 - 500 | 5 - 500 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Limit of Detection (LOD) (ng/mL) | 1.5 | 1.8 |

| Limit of Quantification (LOQ) (ng/mL) | 5.0 | 5.0 |

| Precision (%RSD, n=6) | < 10% | < 10% |

| Accuracy (% Recovery) | 92 - 108% | 90 - 110% |

Signaling Pathway (Illustrative)

While this application does not directly involve signaling pathways, a common reason for monitoring these drugs is their interaction with cannabinoid receptors.

Caption: Simplified signaling pathway of synthetic cannabinoids.

This application note provides a detailed protocol for the quantitative analysis of synthetic cannabinoids in forensic samples using GC-MS with this compound as an internal standard. The use of a deuterated internal standard is essential for achieving the accuracy and precision required in forensic toxicology. The described method is robust, sensitive, and suitable for high-throughput laboratory settings.

Application Note: Quantitative Analysis of Clozapine in Human Plasma by LC-MS/MS Using 1-(4-Chlorophenyl)ethanone-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the atypical antipsychotic drug clozapine in human plasma. The method utilizes 1-(4-Chlorophenyl)ethanone-d4 as a stable, deuterated internal standard (IS) to ensure accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving clozapine.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Due to its narrow therapeutic index and significant inter-individual variability in metabolism, therapeutic drug monitoring (TDM) of clozapine is crucial to optimize efficacy and minimize the risk of adverse effects. LC-MS/MS has become the gold standard for TDM due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample processing and instrument response.[1][2][3] this compound is a suitable deuterated internal standard for the quantitative analysis of various compounds by LC-MS/MS.[4] Its structural similarity and co-elution with clozapine under the described chromatographic conditions make it an ideal choice for this assay.

Experimental Protocols

Materials and Reagents

-

Clozapine reference standard

-

This compound (Internal Standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2EDTA)

Standard and Quality Control (QC) Sample Preparation

Stock solutions of clozapine and this compound were prepared in methanol. Working solutions for calibration standards and quality controls were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water. Calibration standards were prepared by spiking blank human plasma with the appropriate working solutions to yield concentrations ranging from 5 to 1000 ng/mL. Quality control samples were prepared in the same manner at low, medium, and high concentrations (15, 150, and 800 ng/mL).

Sample Preparation Protocol

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution (500 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, return to 10% B and re-equilibrate for 1.0 min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

Mass Spectrometry:

| Parameter | Value |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Source Temp. | 550 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Clozapine | 327.1 | 270.2 | 100 |

| This compound (IS) | 159.0 | 144.0 | 100 |

Note: The product ion for the internal standard is predicted based on the loss of a methyl group from the protonated molecule, analogous to the fragmentation of the non-deuterated compound.

Data Presentation

The following tables summarize the quantitative performance of the method.

Table 2: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Equation | R² |

| Clozapine | 5 - 1000 | y = 0.0025x + 0.0012 | 0.9985 |

Table 3: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Precision (%CV) | Accuracy (%) |

| Low QC | 15 | 14.2 ± 0.8 | 5.6 | 94.7 |

| Mid QC | 150 | 155.8 ± 6.2 | 4.0 | 103.9 |

| High QC | 800 | 789.5 ± 25.3 | 3.2 | 98.7 |

Mandatory Visualization

Caption: Experimental workflow for the LC-MS/MS analysis of clozapine.

Caption: Logical relationship for internal standard-based quantification.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of clozapine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for routine therapeutic drug monitoring and clinical research. The simple protein precipitation sample preparation protocol allows for high throughput and rapid turnaround times.

References

Application of 1-(4-Chlorophenyl)ethanone-d4 in environmental sample analysis.

Application Note & Protocol

Introduction

1-(4-Chlorophenyl)ethanone-d4 is the deuterium-labeled form of 1-(4-chlorophenyl)ethanone, a compound that can be found in the environment as a metabolite of certain pesticides and industrial chemicals. Due to its isotopic labeling, this compound serves as an excellent internal standard for quantitative analysis in environmental monitoring.[1] The use of isotopically labeled standards is a well-established technique to improve the accuracy and precision of analytical measurements by correcting for analyte losses during sample preparation and for variations in instrument response. This document provides a detailed application note and protocol for the use of this compound as an internal standard in the analysis of environmental samples such as water and soil.

The primary application of this compound is as an internal standard in chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of emerging environmental contaminants.[1] These contaminants may include pesticides, pharmaceuticals, and industrial byproducts that are structurally related to 4-chloroacetophenone.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical procedure. The labeled compound, in this case, this compound, behaves chemically and physically identically to the native (unlabeled) analyte throughout extraction, cleanup, and chromatographic analysis. By measuring the ratio of the native analyte to the labeled internal standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately determined, compensating for any losses during the sample workup.

Experimental Protocols

Analysis of Water Samples (e.g., Wastewater, Surface Water)

This protocol describes the use of this compound as an internal standard for the quantification of trace organic pollutants in water samples using Solid Phase Extraction (SPE) followed by GC-MS analysis.

a. Materials and Reagents:

-

This compound solution (100 µg/mL in methanol)

-

Target analyte standards

-

Methanol, Acetone, Dichloromethane (pesticide residue grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

Nitrogen gas for evaporation

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

b. Sample Preparation and Extraction:

-

Collect 1 L of the water sample in a clean amber glass bottle.

-

Add a known amount of this compound internal standard solution to the water sample to achieve a final concentration of, for example, 100 ng/L.

-

Condition the SPE cartridge by passing 5 mL of dichloromethane, 5 mL of acetone, 5 mL of methanol, and finally 10 mL of deionized water.

-

Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

After loading, dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the trapped analytes and the internal standard with 10 mL of a dichloromethane:acetone (1:1, v/v) mixture.

-

Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 35°C.

-

The concentrated extract is now ready for GC-MS analysis.

c. GC-MS Analysis:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Program: Start at 60°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for the target analytes.

-

For this compound, monitor ions such as m/z 143 (M+), 128.

-